3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic precursors. For example, a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired structure (Sallam et al., 2021).
Molecular Structure Analysis
The structural elucidation of pyridazine derivatives is typically confirmed through spectroscopic techniques such as IR, NMR, LC-MS, and XRD. The crystalline structure, as well as the spatial arrangement of atoms, can be determined, providing insights into the compound's molecular geometry and potential interaction sites (Sallam et al., 2021).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazine analogs have demonstrated their significance in medicinal chemistry due to their pharmaceutical importance. Such compounds have been synthesized through various chemical reactions, followed by elucidation using spectroscopic techniques and X-ray diffraction. Theoretical calculations, including density functional theory (DFT), have been employed to understand the harmony between theoretical and experimental values, further investigating the compounds' molecular interactions and stability (Sallam et al., 2021).
Pharmacological Applications
- Antihistaminic and Anti-inflammatory Activities: Certain pyridazine derivatives have been synthesized and evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration, showing potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
- Antirhinovirus Compounds: New compounds have been identified as potent inhibitors of rhinoviruses, showing a significant reduction in viral yields in the presence of the compound, suggesting a direct interaction between the drug and viral particles (Andries et al., 2005).
- Anti-inflammatory and Analgesic Activities: Synthesis of benzothienotriazolopyridazines has shown significant anti-inflammatory activity, with some compounds reducing edema effectively, indicating their potential in anti-inflammatory treatments (Zaher et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2/c1-19-10-12-31(13-11-19)23-7-8-24(29-28-23)32-14-16-33(17-15-32)26(34)21-4-3-5-22(18-21)35-25-9-6-20(2)27-30-25/h3-9,18-19H,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAWWBFALFSBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=NN=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine |
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